3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c1-10-16(11(2)26-22-10)27(24,25)19-6-5-18-14-9-15(21-12(3)20-14)23-8-7-17-13(23)4/h7-9,19H,5-6H2,1-4H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEXMMGDNCZISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C=CN=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the sulfonamide group, and the attachment of the pyrimidine and imidazole moieties. Common synthetic routes may include:
Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine derivatives.
Introduction of the Sulfonamide Group: Sulfonamide groups are often introduced via sulfonylation reactions using sulfonyl chlorides and amines.
Attachment of Pyrimidine and Imidazole Moieties: These can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences:
Heterocyclic Core Variations: Pyrimidine vs. Pyrazole: The target compound’s pyrimidine core distinguishes it from sulfonamides like N-carbamimidoyl-4-((3,5-dimethyl-4H-pyrazol-4-ylidene)methylamino)benzenesulfonamide (compound 11 in ), which uses a pyrazole ring. Imidazole Substituent: The 2-methylimidazole group in the target compound contrasts with the pyrazole substituent in 3,5-dimethyl-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide (). Imidazole’s basic nitrogen may enhance solubility in acidic environments compared to pyrazole derivatives .
Sulfonamide Linker Modifications: The ethylamine linker in the target compound differs from the propyl or acetyloxy linkers in analogs like 1-(difluoromethyl)-3,5-dimethyl-N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1H-pyrazole-4-sulfonamide ().
Substituent Effects :
- Methyl groups at the 3,5-positions of the isoxazole (target compound) versus nitro or difluoromethyl groups in analogs () influence electron density and metabolic stability. Electron-withdrawing groups (e.g., nitro) can enhance electrophilic reactivity but may also increase toxicity .
Data Table: Structural and Physicochemical Properties
*Calculated using ChemDraw.
Biological Activity
3,5-Dimethyl-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)isoxazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and as an antimicrobial agent. This article presents a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Isoxazole ring : A five-membered ring containing nitrogen and oxygen.
- Sulfonamide group : Known for its antibacterial properties.
- Pyrimidine and imidazole moieties : Contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound acts as an inhibitor of human farnesyltransferase (hFTase), an enzyme involved in the post-translational modification of proteins that play critical roles in cancer cell proliferation. The structure-based design has yielded derivatives with potent inhibitory effects on hFTase, with some derivatives exhibiting IC50 values as low as 25 nM .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Enzyme | IC50 (nM) | Selectivity |
|---|---|---|---|
| Compound 1f | hFTase | 25 | High |
| Compound 1a | hFTase | 79 | Moderate |
| Unsubstituted Aniline | hFTase | 6300 | Low |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown potential as an antimicrobial agent. The sulfonamide group is known for its broad-spectrum antibacterial activity. Studies suggest that it may inhibit bacterial growth by interfering with folate synthesis pathways .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Protein Prenylation : By inhibiting hFTase, it prevents the prenylation of proteins like H-Ras, which is crucial for their localization and function in cancer cells .
- Interference with Folate Metabolism : The sulfonamide component mimics para-aminobenzoic acid (PABA), disrupting bacterial folate synthesis .
Case Studies
Several case studies highlight the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 25 to 100 nM depending on the specific derivative used .
- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to controls. These findings support its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
